4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine
Brand Name: Vulcanchem
CAS No.: 1269822-91-4
VCID: VC3418064
InChI: InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-13-16(11-21-24)18-12-20-22-19-17(18)7-8-23(19)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3
SMILES: CCOC(C)N1C=C(C=N1)C2=CN=NC3=C2C=CN3COCC[Si](C)(C)C
Molecular Formula: C19H29N5O2Si
Molecular Weight: 387.6 g/mol

4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine

CAS No.: 1269822-91-4

Cat. No.: VC3418064

Molecular Formula: C19H29N5O2Si

Molecular Weight: 387.6 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine - 1269822-91-4

Specification

CAS No. 1269822-91-4
Molecular Formula C19H29N5O2Si
Molecular Weight 387.6 g/mol
IUPAC Name 2-[[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane
Standard InChI InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-13-16(11-21-24)18-12-20-22-19-17(18)7-8-23(19)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3
Standard InChI Key ZEOYDGDZDDFLIA-UHFFFAOYSA-N
SMILES CCOC(C)N1C=C(C=N1)C2=CN=NC3=C2C=CN3COCC[Si](C)(C)C
Canonical SMILES CCOC(C)N1C=C(C=N1)C2=CN=NC3=C2C=CN3COCC[Si](C)(C)C

Introduction

Physical and Chemical Properties

The physical and chemical properties of 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine are crucial for understanding its behavior in different environments and applications. The following table summarizes the key properties of this compound:

PropertyValueReference
Molecular Weight387.55 g/mol
CAS Number1269822-91-4
Molecular FormulaC19H29N5O2Si
Physical StateSolid (presumed)-
Storage ConditionInert atmosphere, 2-8°C
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338

Synthesis and Manufacturing

SupplierCatalog NumberAdditional Information
Angel Pharmatech Ltd.AG-B10346
Ambeed-
BLDpharm-Storage: Inert atmosphere, 2-8°C
Avantor77243-388Supplier Number: A692171-250MG, Size: 250 mg, Pack type: Glass bottle

Related Compounds and Comparative Analysis

4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine belongs to a broader family of heterocyclic compounds with potential pharmaceutical relevance. A closely related compound identified in the search results is 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 941685-27-4) , which differs in the core heterocyclic system (pyrrolo[2,3-d]pyrimidine versus pyrrolo[2,3-c]pyridazine) and the absence of the ethoxyethyl protecting group on the pyrazole nitrogen.

Another related compound is 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1187595-88-5) , which combines features of both aforementioned compounds.

Structural Comparison

The following table compares key features of these related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightCore HeterocyclePyrazole N-Protection
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine1269822-91-4C19H29N5O2Si387.55Pyrrolo[2,3-c]pyridazineEthoxyethyl
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine941685-27-4C15H21N5OSi315.45Pyrrolo[2,3-d]pyrimidineNone
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine1187595-88-5C19H29N5O2Si387.55Pyrrolo[2,3-d]pyrimidineEthoxyethyl

Future Research Directions

Based on the limited information available about 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine, several potential research directions could be explored:

  • Development of improved synthetic routes with higher yields and fewer purification steps

  • Investigation of deprotection conditions to access the unprotected heterocyclic core

  • Evaluation of potential biological activities, particularly in kinase inhibition assays

  • Structure-activity relationship studies comparing the effects of different core heterocycles (pyrrolo[2,3-c]pyridazine versus pyrrolo[2,3-d]pyrimidine)

  • Exploration of alternative protecting groups that might offer improved stability or selective deprotection

The patent information (EP3820872B1) related to "Pyrrolo[1,2-b] pyridazine derivatives" suggests ongoing research interest in this class of compounds, which might provide additional insights into potential applications and development directions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator